

Preclinical Toxicology Profile of Imidazole Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Imazodan Hydrochloride	
Cat. No.:	B1671741	Get Quote

Disclaimer: The following information pertains to Imidazole Hydrochloride. No specific preclinical toxicology data for "**Imazodan Hydrochloride**" was found in the public domain, suggesting a possible misspelling of the compound's name. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available preclinical safety data for Imidazole Hydrochloride.

Executive Summary

This technical guide summarizes the key preclinical toxicology findings for Imidazole Hydrochloride. The available data from acute, subchronic, reproductive, and genetic toxicity studies indicate that Imidazole Hydrochloride has a moderate order of acute toxicity. The primary target organs identified in repeat-dose studies are the liver and kidneys. While not found to be mutagenic in a standard battery of tests, it has shown developmental toxicity at maternally toxic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established for various endpoints, providing a basis for risk assessment.

Acute Toxicity

Acute toxicity studies have been conducted to determine the potential for adverse effects following a single exposure to Imidazole Hydrochloride.

Table 1: Summary of Acute Toxicity Data



Species	Route of Administration	LD50 (mg/kg bw)	Reference
Rat	Oral	220 - 970	[1][2]
Mouse	Oral	880	
Rat	Subcutaneous	626	

Experimental Protocol: Acute Oral Toxicity (General Method based on OECD TG 401/420)

- Test System: Typically, Sprague-Dawley or Wistar rats are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered by oral gavage. A range of doses is used to determine the lethal dose for 50% of the test population (LD50).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as convulsions, changes in activity, and respiratory distress), and body weight changes for up to 14 days post-administration.[3]
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated-Dose Toxicity

Subchronic repeated-dose toxicity studies have been conducted to evaluate the effects of Imidazole Hydrochloride following daily administration over a 90-day period.

Table 2: Summary of 90-Day Subchronic Oral Toxicity Study in Rats (OECD TG 408)



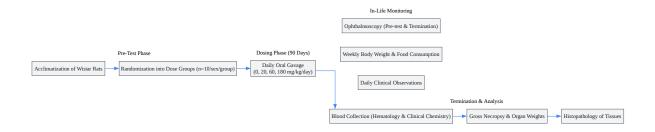
Parameter	20 mg/kg/day	60 mg/kg/day	180 mg/kg/day	Reference
Clinical Signs	No significant findings	No significant findings	Salivation	[1]
Body Weight	No significant effect	No significant effect	No significant effect	[4]
Organ Weights	No significant effect	No significant effect	Increased liver and kidney weights	[2]
Histopathology	No significant findings	No significant findings	Slight centrilobular liver cell hypertrophy; diffuse a2u- microglobulin accumulation in male rat kidneys	[1][4]
NOAEL	60 mg/kg/day	[2]		

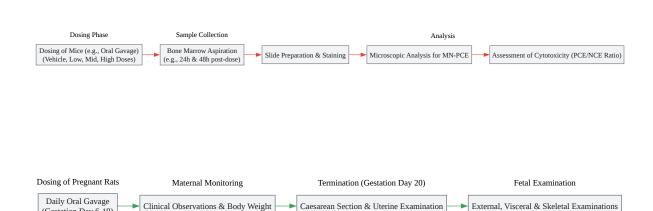
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 408)

- Test System: Wistar rats, with an equal number of males and females per group (typically 10/sex/group).[5]
- Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[5]
- In-life Evaluations: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements, and ophthalmoscopy.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
- Pathology: At termination, a full necropsy is performed, and organ weights are recorded. A
 comprehensive set of tissues is collected for histopathological examination.[6]



Experimental Workflow: 90-Day Subchronic Toxicity Study (OECD TG 408)





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